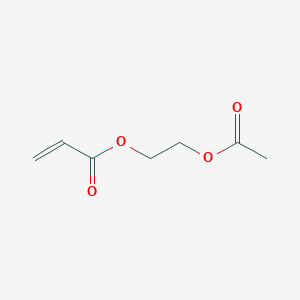
2-Chloro-1-methylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-methylpyridin-1-ium perchlorate is a chemical compound known for its utility in organic synthesis. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is often used as a reagent in various chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylpyridin-1-ium perchlorate typically involves the reaction of 2-chloropyridine with methyl iodide to form 2-Chloro-1-methylpyridinium iodide. This intermediate is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and distillation, to obtain the compound in its pure form. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-methylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridinium salts, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-methylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-methylpyridin-1-ium perchlorate involves the activation of hydroxy groups in alcohols and carboxylic acids. This activation facilitates the formation of esters, amides, and other derivatives. The compound acts as a dehydrating agent, promoting the removal of water molecules during the reaction . The molecular targets include hydroxy groups in various substrates, and the pathways involved are primarily related to nucleophilic substitution and condensation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-methylpyridinium iodide: Similar in structure but uses iodide instead of perchlorate.
2-Chloro-1-methylpyridinium bromide: Another similar compound with bromide as the counterion.
2-Chloro-1-methylpyridinium chloride: Uses chloride as the counterion.
Uniqueness
2-Chloro-1-methylpyridin-1-ium perchlorate is unique due to its perchlorate counterion, which provides different solubility and reactivity properties compared to its iodide, bromide, and chloride counterparts. This uniqueness makes it particularly useful in specific organic synthesis applications where other counterions may not be as effective.
Eigenschaften
CAS-Nummer |
56505-16-9 |
|---|---|
Molekularformel |
C6H7Cl2NO4 |
Molekulargewicht |
228.03 g/mol |
IUPAC-Name |
2-chloro-1-methylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C6H7ClN.ClHO4/c1-8-5-3-2-4-6(8)7;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
VFORTIVOGDHEQN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC=C1Cl.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)
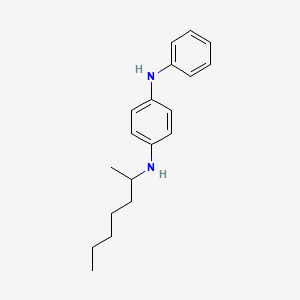
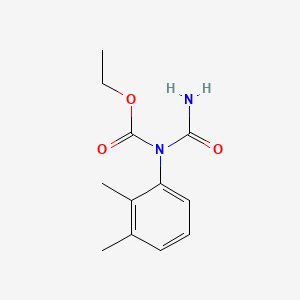
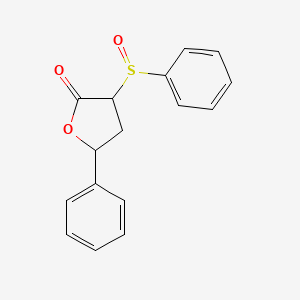
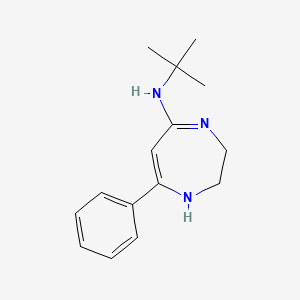
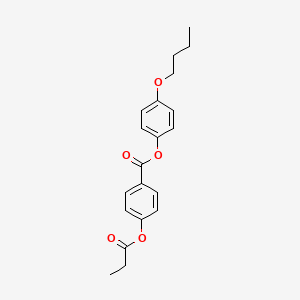
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
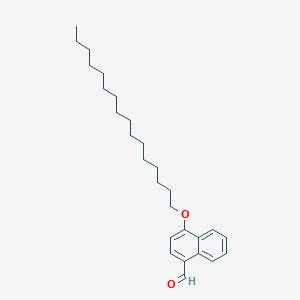
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)



![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
